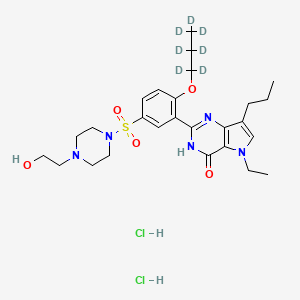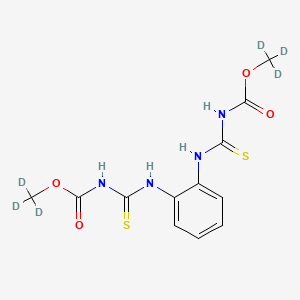
Thiophanate-methyl-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophanate-methyl-d6 is a deuterated analog of thiophanate-methyl, a systemic benzimidazole fungicide. Thiophanate-methyl is widely used in agriculture to control a broad spectrum of fungal diseases in crops. The deuterated version, this compound, is often used in scientific research to study the metabolism and environmental fate of thiophanate-methyl due to its stable isotope labeling.
準備方法
Synthetic Routes and Reaction Conditions
Thiophanate-methyl-d6 can be synthesized through a multi-step process starting from deuterated precursors. The general synthetic route involves the reaction of deuterated o-phenylenediamine with methyl isothiocyanate to form the intermediate, which is then reacted with deuterated methyl chloroformate under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions, such as temperature and pH, are carefully controlled to maximize yield and purity. The final product is purified through crystallization and recrystallization techniques .
化学反応の分析
Types of Reactions
Thiophanate-methyl-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its sulfoxide and sulfone derivatives.
Reduction: It can be reduced to form thiourea derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiourea derivatives, and various substituted this compound derivatives .
科学的研究の応用
Thiophanate-methyl-d6 is extensively used in scientific research for various applications:
Chemistry: It is used as an internal standard in analytical chemistry for the quantification of thiophanate-methyl and its metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS).
Biology: It is used to study the metabolic pathways and degradation products of thiophanate-methyl in biological systems.
Medicine: Research on its potential effects on human health and its role as a model compound for studying the pharmacokinetics of similar fungicides.
Industry: Used in environmental studies to assess the persistence and mobility of thiophanate-methyl in soil and water
作用機序
Thiophanate-methyl-d6 exerts its effects by inhibiting the synthesis of β-tubulin, a protein essential for the formation of microtubules. This inhibition disrupts the mitotic process in fungal cells, preventing their division and growth. The primary metabolite, carbendazim, is responsible for this fungicidal activity. Carbendazim binds to β-tubulin, preventing the polymerization of microtubules, which is crucial for cell division .
類似化合物との比較
Similar Compounds
Carbendazim: The primary metabolite of thiophanate-methyl, also a benzimidazole fungicide.
Benomyl: Another benzimidazole fungicide with a similar mode of action.
Thiabendazole: A benzimidazole fungicide used to control a wide range of fungal diseases.
Uniqueness
Thiophanate-methyl-d6 is unique due to its deuterium labeling, which makes it particularly useful in research applications. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in analytical studies. This feature is not present in non-deuterated analogs like carbendazim and benomyl .
特性
分子式 |
C12H14N4O4S2 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
trideuteriomethyl N-[[2-(trideuteriomethoxycarbonylcarbamothioylamino)phenyl]carbamothioyl]carbamate |
InChI |
InChI=1S/C12H14N4O4S2/c1-19-11(17)15-9(21)13-7-5-3-4-6-8(7)14-10(22)16-12(18)20-2/h3-6H,1-2H3,(H2,13,15,17,21)(H2,14,16,18,22)/i1D3,2D3 |
InChIキー |
QGHREAKMXXNCOA-WFGJKAKNSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OC([2H])([2H])[2H] |
正規SMILES |
COC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



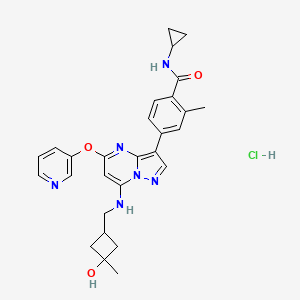
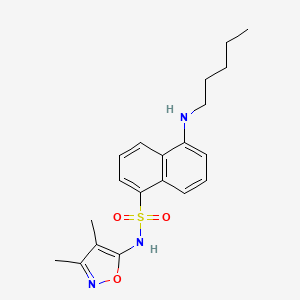
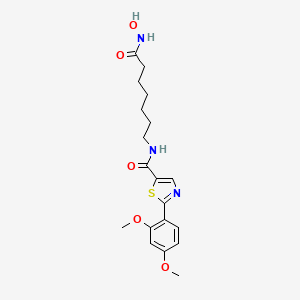
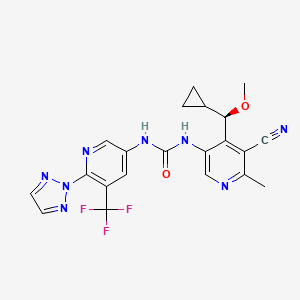
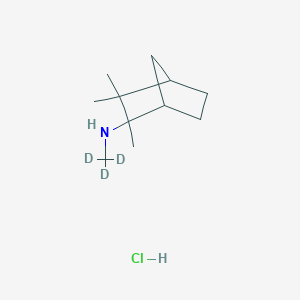

![N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-6-[(E)-2-(4-methoxyphenyl)ethenyl]pyridine-3-carboxamide](/img/structure/B12423162.png)



![(2R,3aR,7aR)-1-[(2R)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B12423187.png)

